Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Overview
Description
“Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1452518-88-5 . It has a molecular weight of 245.13 . The IUPAC name for this compound is "methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride" . It is used in scientific research and has diverse applications in organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The InChI code for “Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” is1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride” appears as a yellow to brown solid . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride is involved in various chemical syntheses and reactions. For instance, its derivatives are used in the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids through a process involving halogenation and alcohol addition (Corral & Lissavetzky, 1984). It's also utilized in the electrophilic reactions promoted by samarium diiodide for the formation of long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000).
Electrochemical Properties
The electrochemical behavior of methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride and its variants is a subject of research, especially in relation to their reduction and dimer products (Rejňák, Klima, Svoboda, & Ludvík, 2004). These studies provide insights into the electron-chemical step-electron mechanism and its applications in various fields including materials science and electrochemistry.
Biological Evaluation and Antiviral Applications
Certain derivatives of methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride show potential as antitumor and antiviral agents. For example, diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been synthesized and evaluated for their antitumor and antiviral activities against various human cancer cell lines and influenza viruses (Bozorov, Zhao, Nie, Ma, Bobakulov, Hu, Rustamova, Huang, Efferth, & Aisa, 2017).
Genotoxic and Carcinogenic Potentials
The genotoxic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor of the articaine local anesthetic, were assessed using in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds in pharmaceutical applications (Lepailleur, Bureau, Halm-Lemeille, Bouquet, Pecquet, Paris-Soubayrol, Le Goff, André, Lécluse, Lebailly, Maire, & Vasseur, 2014).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQRAQFZCQSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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